Cas no 2138257-24-4 (2(1H)-Pyrazinone, 5-(3-aminophenyl)-)

2(1H)-Pyrazinone, 5-(3-aminophenyl)- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrazinone, 5-(3-aminophenyl)-
-
- インチ: 1S/C10H9N3O/c11-8-3-1-2-7(4-8)9-5-13-10(14)6-12-9/h1-6H,11H2,(H,13,14)
- InChIKey: ULWAXQULANZKFJ-UHFFFAOYSA-N
- SMILES: C1(=O)NC=C(C2=CC=CC(N)=C2)N=C1
2(1H)-Pyrazinone, 5-(3-aminophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693091-2.5g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
Enamine | EN300-693091-0.1g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
Enamine | EN300-693091-0.25g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
Enamine | EN300-693091-1.0g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
Enamine | EN300-693091-0.05g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
Enamine | EN300-693091-10.0g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 | |
Enamine | EN300-693091-5.0g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
Enamine | EN300-693091-0.5g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 0.5g |
$699.0 | 2025-03-12 |
2(1H)-Pyrazinone, 5-(3-aminophenyl)- 関連文献
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
2(1H)-Pyrazinone, 5-(3-aminophenyl)-に関する追加情報
Recent Advances in the Study of 2(1H)-Pyrazinone, 5-(3-aminophenyl)- (CAS: 2138257-24-4): A Promising Scaffold in Medicinal Chemistry
The compound 2(1H)-Pyrazinone, 5-(3-aminophenyl)- (CAS: 2138257-24-4) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a pyrazinone core substituted with an aminophenyl group, has been explored for its role in modulating various biological targets, including kinases, GPCRs, and enzymes involved in inflammatory and oncogenic pathways. Recent studies have highlighted its utility as a privileged structure in drug discovery, particularly in the development of small-molecule inhibitors and modulators.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of 2(1H)-Pyrazinone derivatives, focusing on their inhibitory effects on protein kinases implicated in cancer progression. The researchers synthesized a series of analogs, including 2138257-24-4, and evaluated their potency against a panel of kinases. The results demonstrated that the 5-(3-aminophenyl) substitution conferred selective inhibition of specific kinase isoforms, with IC50 values in the low micromolar range. Molecular docking studies further revealed key interactions between the aminophenyl moiety and the kinase ATP-binding site, providing insights for further optimization.
In addition to its kinase inhibitory activity, 2(1H)-Pyrazinone, 5-(3-aminophenyl)- has shown promise as an anti-inflammatory agent. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters explored its effects on NF-κB signaling, a critical pathway in chronic inflammation. The compound was found to suppress NF-κB activation in macrophage cells, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a lead compound for developing novel anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's role in infectious disease research. A 2024 study in Antimicrobial Agents and Chemotherapy evaluated 2138257-24-4 against bacterial efflux pumps, a mechanism of antibiotic resistance. The compound exhibited synergistic effects with conventional antibiotics, enhancing their activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. This highlights its potential as an adjuvant therapy to combat antibiotic resistance, a growing global health concern.
Despite these promising findings, challenges remain in the development of 2(1H)-Pyrazinone-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further structural modifications to improve its metabolic stability. Recent efforts have focused on prodrug strategies and formulation technologies to address these limitations. For instance, a 2023 patent application disclosed a novel salt form of 2138257-24-4 with enhanced solubility and oral absorption, paving the way for future clinical development.
In conclusion, 2(1H)-Pyrazinone, 5-(3-aminophenyl)- (CAS: 2138257-24-4) represents a multifaceted scaffold with applications spanning oncology, inflammation, and infectious diseases. Ongoing research aims to optimize its pharmacological profile and explore its therapeutic potential in diverse disease contexts. As the understanding of its mechanism of action deepens, this compound is poised to play a pivotal role in the next generation of small-molecule therapeutics.
2138257-24-4 (2(1H)-Pyrazinone, 5-(3-aminophenyl)-) Related Products
- 2166341-77-9((6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol)
- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)
- 1261574-49-5(3-Chloro-4-[2-(trifluoromethoxy)phenyl]aniline)
- 2172077-87-9(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid)
- 890600-19-8(N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide)
- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)
- 2248321-07-3(7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid)
- 2248380-86-9(4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)




